molecular formula C14H16O B14631424 2,2,5,7-Tetramethylnaphthalen-1(2H)-one CAS No. 53156-07-3

2,2,5,7-Tetramethylnaphthalen-1(2H)-one

Cat. No.: B14631424
CAS No.: 53156-07-3
M. Wt: 200.28 g/mol
InChI Key: VZMVGYRSVTZXPM-UHFFFAOYSA-N
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Description

2,2,5,7-Tetramethylnaphthalen-1(2H)-one is an organic compound belonging to the naphthalene family. This compound is characterized by its unique structure, which includes four methyl groups attached to the naphthalene ring. It is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,7-Tetramethylnaphthalen-1(2H)-one typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems allows for precise control over reaction parameters, resulting in high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,5,7-Tetramethylnaphthalen-1(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

2,2,5,7-Tetramethylnaphthalen-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2,5,7-Tetramethylnaphthalen-1(2H)-one exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6,7-Tetramethylnaphthalene
  • 1,2,3,4-Tetramethylnaphthalene
  • 2,6-Dimethylnaphthalene

Uniqueness

2,2,5,7-Tetramethylnaphthalen-1(2H)-one is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

CAS No.

53156-07-3

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2,2,5,7-tetramethylnaphthalen-1-one

InChI

InChI=1S/C14H16O/c1-9-7-10(2)11-5-6-14(3,4)13(15)12(11)8-9/h5-8H,1-4H3

InChI Key

VZMVGYRSVTZXPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(C(=O)C2=C1)(C)C)C

Origin of Product

United States

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